(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide
(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide
Brand Name:
Vulcanchem
CAS No.:
196597-86-1
VCID:
VC21152832
InChI:
InChI=1S/C17H22BrNO2/c1-3-5-13-16-11(8-9-19-15(20)4-2)6-7-12(16)10-14(18)17(13)21/h3,10-11,21H,1,4-9H2,2H3,(H,19,20)/t11-/m0/s1
SMILES:
CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)O)Br
Molecular Formula:
C17H22BrNO2
Molecular Weight:
352.3 g/mol
(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide
CAS No.: 196597-86-1
Cat. No.: VC21152832
Molecular Formula: C17H22BrNO2
Molecular Weight: 352.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196597-86-1 |
|---|---|
| Molecular Formula | C17H22BrNO2 |
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | N-[2-[(1S)-5-bromo-6-hydroxy-7-prop-2-enyl-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide |
| Standard InChI | InChI=1S/C17H22BrNO2/c1-3-5-13-16-11(8-9-19-15(20)4-2)6-7-12(16)10-14(18)17(13)21/h3,10-11,21H,1,4-9H2,2H3,(H,19,20)/t11-/m0/s1 |
| Standard InChI Key | SOKCOMOZGLSICY-NSHDSACASA-N |
| Isomeric SMILES | CCC(=O)NCC[C@@H]1CCC2=CC(=C(C(=C12)CC=C)O)Br |
| SMILES | CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)O)Br |
| Canonical SMILES | CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)O)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator